molecular formula C8H18Cl2Si B093958 di-tert-Butyldichlorosilane CAS No. 18395-90-9

di-tert-Butyldichlorosilane

Cat. No. B093958
CAS RN: 18395-90-9
M. Wt: 213.22 g/mol
InChI Key: PDYPRPVKBUOHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyldichlorosilane, also known as DTBSCl2, is a chemical compound with the linear formula [(CH3)3C]2SiCl2 . It is a colorless liquid with a pleasant odor . This compound is used as a reagent for preparing siliranes and protecting diols .


Synthesis Analysis

Di-tert-butyldichlorosilane can be used as a reagent to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline in the presence of a supported gold catalyst . It is also used for the protection of 1,2- and 1,3-diols as cyclic silylene ethers .


Molecular Structure Analysis

The presence of the bulky t-butyl groups in di-tert-butyldichlorosilane has been found to increase the Si–C bond lengths slightly and to widen the CSiC bond angles by 11.1° relative to dichlorodimethylsilane as determined by electron diffraction and molecular mechanics calculations .


Chemical Reactions Analysis

Di-tert-butyldichlorosilane is used for preparing siliranes and protecting diols . It is also involved in the treatment of a γ-iodoallylic alcohol with NaH and t-Bu2SiHCl to afford the corresponding di-t-butyloxysilanes .


Physical And Chemical Properties Analysis

Di-tert-butyldichlorosilane is a liquid at room temperature with a melting point of -15°C and a boiling point of 190°C . It has a density of 1.009 g/mL at 25°C and a refractive index of 1.457 .

Scientific Research Applications

Preparation of Siliranes

Di-tert-butyldichlorosilane is used as a reagent for preparing siliranes . Siliranes are organosilicon compounds that contain a three-membered ring composed of two carbon atoms and one silicon atom. They are used in various chemical reactions due to their unique reactivity.

Protection of Diols

This compound is also used for protecting diols . Diols are organic compounds containing two hydroxyl groups. The protection of diols is a crucial step in many organic synthesis processes, as it prevents unwanted reactions from occurring at the hydroxyl sites.

Formation of Cyclic Silylene Ethers

Di-tert-butyldichlorosilane is used for the protection of 1,2- and 1,3-diols as cyclic silylene ethers . These cyclic silylene ethers are stable and can be selectively removed without affecting other protective groups.

Synthesis of Di-tert-butylsilylene

It is used in the preparation of di-tert-butylsilylene . Silylenes are reactive intermediates in organosilicon chemistry and are used in a variety of synthetic applications.

Use in Material Science

Due to its properties, di-tert-butyldichlorosilane is used in material science for the modification of surfaces . The compound can form a self-assembled monolayer on the surface, altering its properties such as hydrophobicity, chemical reactivity, and biocompatibility.

Use in Polymer Chemistry

In polymer chemistry, di-tert-butyldichlorosilane is used for the modification of polymers . It can be used to introduce silyl groups into the polymer, which can alter the properties of the polymer, such as its thermal stability, mechanical properties, and chemical resistance.

Safety And Hazards

Di-tert-butyldichlorosilane is classified as a combustible liquid and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective clothing and avoiding breathing its vapors .

properties

IUPAC Name

ditert-butyl(dichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYPRPVKBUOHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066368
Record name Silane, dichlorobis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-tert-Butyldichlorosilane

CAS RN

18395-90-9
Record name Dichlorobis(1,1-dimethylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18395-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorobis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorobis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(1,1-dimethylethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-TERT-BUTYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGG0354HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
di-tert-Butyldichlorosilane
Reactant of Route 2
di-tert-Butyldichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.